molecular formula C12H17O3- B1262689 a Jasmonate

a Jasmonate

Cat. No. B1262689
M. Wt: 209.26 g/mol
InChI Key: ZNJFBWYDHIGLCU-ARJAWSKDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Jasmonic acid anion is a 5-oxo monocarboxylic acid anion obtained by deprotonation of the carboxy group of any diastereomer of jasmonic acid;  major species at pH 7.3. It has a role as a member of jasmonates.

Scientific Research Applications

Crosstalk with Other Phytohormones in Abiotic Stresses

Jasmonates (JAs) significantly influence the performance of crops under various environmental conditions. Their interaction with other phytohormones plays a vital role in plant growth, development, and response to abiotic stresses like drought, salinity, and temperature extremes (Per et al., 2018).

Jasmonate Signaling in Plant Adaptation and Survival

JAs are crucial in plants' responses to tissue damage, influencing gene expression and metabolic shifts towards defense mechanisms. Their systemic impacts on plant yields make them a key area of research, especially regarding their interaction with other plant hormones throughout plant development and stress responses (Larrieu & Vernoux, 2016).

Horticultural and Biotechnological Applications

JAs are involved in various plant stress responses and development stages, including defense against herbivores and pathogens. Their role in light, seasonal rhythms, cold, desiccation, salt stress, and UV stress, as well as growth inhibition and seed germination, has garnered interest in horticulture and biotechnology applications. JAs are used in intercropping, mycorrhization, induced resistance, and enhanced insect resistance, among others (Wasternack, 2014).

Proteomic Insights in Response to Methyl Jasmonate

JAs, especially methyl jasmonate (MeJA), play a significant role in the plant response to biotic and abiotic stresses. Proteomic studies show that MeJA treatment leads to changes in protein expression associated with photosynthesis, carbohydrate metabolism, stress and defense, and secondary metabolism. This highlights the defense response at the proteome level through a shift from growth-related to defense-related metabolism (Chen et al., 2011).

Jasmonates in Defense and Reproduction

JAs regulate crucial aspects of plant growth, development, and environmental responses, particularly in defense against herbivores and pathogens. Key components of JA signaling pathways have been identified, playing a significant role in plant survival and fertility. Understanding the molecular mechanisms of JA action remains a subject of ongoing research (Browse, 2009).

properties

Product Name

a Jasmonate

Molecular Formula

C12H17O3-

Molecular Weight

209.26 g/mol

IUPAC Name

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3-

InChI Key

ZNJFBWYDHIGLCU-ARJAWSKDSA-M

Isomeric SMILES

CC/C=C\CC1C(CCC1=O)CC(=O)[O-]

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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